

NH2-C2-NH-Boc-d4 molecular weight and formula

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Compound of Interest		
Compound Name:	NH2-C2-NH-Boc-d4	
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An In-depth Technical Guide to NH2-C2-NH-Boc-d4

For researchers, scientists, and drug development professionals, understanding the properties and synthesis of deuterated linker molecules is crucial for advancing modern therapeutic modalities like proteomics targeting chimeras (PROTACs). This guide provides a comprehensive overview of **NH2-C2-NH-Boc-d4**, a deuterated building block used in the synthesis of PROTACs and other complex molecules.

Core Molecular Data

The incorporation of deuterium in place of hydrogen can offer significant advantages in drug development, primarily by altering metabolic profiles and enhancing pharmacokinetic properties. Below is a summary of the key quantitative data for **NH2-C2-NH-Boc-d4** and its non-deuterated counterpart.



Property	NH2-C2-NH-Boc-d4	N-Boc-ethylenediamine (NH2-C2-NH-Boc)
Molecular Weight	164.24 g/mol [1]	160.21 g/mol [2]
Chemical Formula	C7H12D4N2O2[1]	C7H16N2O2[2]
Common Synonyms	PROTAC Linker 22-d4[1]	tert-butyl (2- aminoethyl)carbamate
Primary Use	PROTAC Linker Synthesis	Peptide Synthesis, Building Block

Synthesis and Experimental Protocols

The synthesis of **NH2-C2-NH-Boc-d4** follows the general principles of selective mono-Boc protection of ethylenediamine, with the starting material being deuterated ethylenediamine. Below are detailed experimental protocols adapted for the synthesis of the non-deuterated analog, which are directly applicable for the deuterated version.

Protocol 1: Direct Protection with Di-tert-butyl dicarbonate (Boc₂O)

This method relies on the slow addition of the protecting agent to an excess of the diamine to favor mono-substitution.

Materials:

- Ethylenediamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- 2N NaOH solution

Procedure:



- In a well-ventilated fume hood, dissolve ethylenediamine in dichloromethane.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of Boc₂O in dichloromethane dropwise to the cooled ethylenediamine solution with vigorous stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench the reaction by adding water.
- Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
- Extract the product into dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-Boc protected product.

Protocol 2: Mono-Boc Protection via in situ Mono-Protonation

This protocol enhances selectivity by deactivating one of the amine groups through protonation.

Materials:

- Ethylenediamine
- Hydrochloric acid (HCl) or Chlorotrimethylsilane (Me₃SiCl)
- Methanol
- Di-tert-butyl dicarbonate (Boc2O)
- Diethyl ether
- 2N NaOH solution



Dichloromethane (CH₂Cl₂)

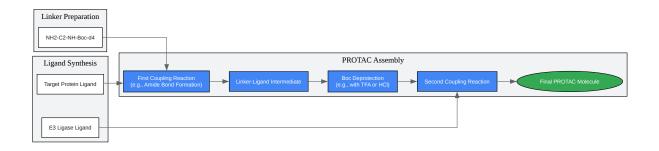
Procedure:

- Cool a solution of methanol to 0°C and saturate it with one equivalent of HCl gas or add one
 equivalent of freshly distilled Me₃SiCl dropwise.
- Carefully add one equivalent of ethylenediamine to the acidic methanol solution at 0°C. A
 white precipitate may form.
- Allow the mixture to warm to room temperature and stir for a short period.
- Add water, followed by a solution of one equivalent of Boc2O in methanol.
- Stir the reaction mixture at room temperature for 1 hour or until completion as monitored by TLC.
- Evaporate the methanol and add diethyl ether to remove any unreacted diamine.
- Treat the residue with a 2N NaOH solution to neutralize the HCl salt.
- Extract the product with dichloromethane.
- Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the mono-Boc protected product.

Application in PROTAC Synthesis: A Logical Workflow

NH2-C2-NH-Boc-d4 serves as a crucial linker component in the assembly of PROTACs. The general workflow involves the sequential attachment of a ligand for the target protein and a ligand for an E3 ubiquitin ligase to the linker.





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Caption: A logical workflow for the synthesis of a PROTAC molecule utilizing a Boc-protected diamine linker.

This workflow illustrates the strategic use of the Boc protecting group, which allows for the controlled, sequential addition of the two different ligands to the linker, ultimately forming the tripartite PROTAC molecule. The deuteration of the linker can be a key design element to improve the metabolic stability and overall pharmacokinetic profile of the final PROTAC.

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